N-Methylanatoxin

Description

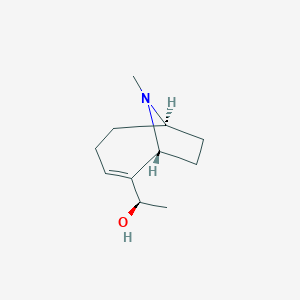

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-[(1R,6R)-9-methyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-8(13)10-5-3-4-9-6-7-11(10)12(9)2/h5,8-9,11,13H,3-4,6-7H2,1-2H3/t8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOXHVHNLQOGKF-FXPVBKGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CCCC2CCC1N2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CCC[C@@H]2CC[C@H]1N2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923557 | |

| Record name | N-Methylanatoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120786-68-7 | |

| Record name | N-Methylanatoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120786687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylanatoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis of N Methylanatoxin

Cyanobacterial Production Pathways

The production of N-methylanatoxin is intrinsically linked to the biosynthetic pathway of its precursor, anatoxin-a. This pathway is a hybrid system involving enzymes typically associated with both polyketide and non-ribosomal peptide synthesis.

Identification of Biosynthetic Gene Clusters

The genetic blueprint for anatoxin-a and its derivatives is located in a specific biosynthetic gene cluster (BGC), commonly referred to as the 'ana' cluster. The identification and characterization of these clusters are fundamental to understanding the production of these neurotoxins.

The first complete 'ana' gene cluster was identified and sequenced from the cyanobacterium Oscillatoria sp. PCC 6506. researchgate.net Subsequent genomic studies have revealed similar clusters in other anatoxin-producing cyanobacteria, such as Cylindrospermum stagnale PCC 7417, indicating a common evolutionary origin. researchgate.net While there can be variations between species, a core set of genes is consistently present in anatoxin-producing strains. Genetic analyses have shown that the genes anaC, anaE, anaF, and anaG are reliable markers for identifying cyanobacteria capable of producing anatoxin-a and its analogue, homoanatoxin-a. nih.gov

The discovery and analysis of these BGCs are heavily reliant on bioinformatic tools. Programs like antiSMASH and databases such as the Biosynthetic Gene Cluster Families (BiG-FAM) database allow researchers to mine genomic data, predict the presence of BGCs, and classify them into families based on their gene content and architecture. nih.govfrontiersin.org This computational approach facilitates the rapid identification of potential toxin producers from a vast amount of sequence data. actinobase.org

Table 1: Key Genes in the Anatoxin-a Biosynthetic Gene Cluster This interactive table summarizes the core genes identified in the 'ana' cluster.

| Gene | Proposed Function |

|---|---|

| anaC | Prolyl-acyl carrier protein (ACP) ligase |

| anaE | Polyketide Synthase (PKS) module |

| anaF | Polyketide Synthase (PKS) module |

| anaG | Polyketide Synthase (PKS) module with a methylation domain |

Enzymatic Methylation Processes and Enzymes

The conversion of anatoxin-a to this compound involves the addition of a methyl group to the secondary amine of the homotropane ring system. nih.gov This N-methylation is a critical step that differentiates this compound from its precursor.

While the biosynthetic pathway for anatoxin-a is increasingly understood, the specific enzyme responsible for the N-methylation step to form this compound in cyanobacteria is not yet fully characterized in published research. Much of the available literature discusses the chemical synthesis of this compound, often as an intermediate in the total synthesis of anatoxin-a or for use in pharmacological studies to probe the structure-activity relationship of nicotinic acetylcholine (B1216132) receptor agonists. le.ac.ukcdnsciencepub.com It has been consistently observed that N-methylation of anatoxin-a leads to a significant decrease in its nicotinic activity. nih.gov

This is distinct from the methylation process that produces homoanatoxin-a, another common anatoxin analogue. In homoanatoxin-a, a methyl group is added to the carbon skeleton, not the nitrogen atom. This C-methylation is catalyzed by a methyltransferase domain located within the AnaG polyketide synthase enzyme, using S-adenosyl methionine (SAM) as the methyl donor. nih.govresearchgate.net It is plausible that a separate, dedicated N-methyltransferase enzyme, also utilizing a donor like SAM, is responsible for the formation of this compound, but this enzyme has yet to be isolated and identified from an anatoxin-producing cyanobacterium.

Precursor Incorporation and Metabolic Tracing Studies

Metabolic tracing studies, which use isotopically labeled molecules, are powerful tools for elucidating the origins of atoms within a complex natural product. bitesizebio.com Such experiments have been crucial in deciphering the biosynthesis of the core anatoxin-a structure.

Feeding experiments using precursors labeled with radioactive or stable isotopes have revealed the building blocks of the anatoxin-a scaffold. nih.gov Research has demonstrated that the homotropane ring is derived from the amino acid L-glutamic acid (or its derivative, ornithine). nih.gov The remainder of the carbon backbone is constructed from acetate (B1210297) units, which are incorporated via polyketide synthase machinery. nih.gov Some studies suggest that proline is the likely starter unit for the assembly of the polyketide chain. nih.gov

Table 2: Precursors for the Anatoxin-a Biosynthetic Pathway This interactive table details the known precursors for the core anatoxin-a molecule as determined by tracing studies.

| Precursor | Incorporated into |

|---|---|

| Glutamic Acid / Ornithine | Homotropane ring system |

| Acetate | Remainder of the carbon skeleton |

| Proline | Proposed starter unit for polyketide synthesis |

| S-adenosyl methionine | Source of the methyl group for homoanatoxin-a |

While the methyl donor for the C-methylation in homoanatoxin-a biosynthesis has been identified as S-methylmethionine, specific tracing studies confirming the methyl donor for this compound formation have not been reported. nih.gov However, S-adenosyl methionine (SAM) is the most common donor of methyl groups in biological systems and is the presumptive source for the N-methylation of anatoxin-a. Modern metabolic tracing techniques using stable isotopes (e.g., ¹³C, ¹⁵N) coupled with high-resolution mass spectrometry or NMR spectroscopy provide a robust methodology for confirming such biosynthetic details in vivo. nih.govnih.gov

Molecular Mechanism of Action of N Methylanatoxin

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

N-Methylanatoxin is recognized as a potent agonist at nicotinic acetylcholine receptors, meaning it mimics the action of the endogenous neurotransmitter, acetylcholine (ACh). ontosight.aiontosight.ai This interaction initiates a cascade of events at the cellular level, ultimately leading to the physiological effects associated with this toxin.

This compound primarily functions as a nicotinic acetylcholine receptor agonist. ontosight.aiontosight.ai Its binding to the receptor triggers a conformational change, opening the integral ion channel. mdpi.com This allows for the influx of cations, predominantly sodium (Na+) and in some cases calcium (Ca2+), into the cell, leading to depolarization of the cell membrane. mdpi.comwikipedia.org This depolarization, if sustained, can result in muscle paralysis as the cell becomes unable to repolarize and respond to further stimulation. ontosight.ai

While primarily an agonist, the N-methylation of anatoxin-a has been shown to result in diminished nicotinic activity. mdpi.com Interestingly, isomers of a related compound, N-methylanatoxinol, which are analogs of the potent nicotinic agonist (+)-anatoxin-a, display antagonistic properties. These isomers have a poor ability to open acetylcholine channels but can effectively block the nAChR ion channel in a concentration-dependent manner. nih.gov This suggests that subtle structural modifications can significantly alter the pharmacological profile from agonistic to antagonistic.

Agonists typically bind with higher affinity to the desensitized state of the nAChR, a non-conducting state that can be induced by prolonged exposure to the agonist itself. nih.govmdpi.com In contrast, while many antagonists also bind preferentially to the desensitized receptor, they often fail to induce the conformational shift to this high-affinity state. nih.gov

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels, composed of different subunits that assemble into various receptor subtypes with distinct pharmacological properties. wikipedia.orgmdpi.com These subtypes are broadly classified into muscle-type and neuronal-type nAChRs. wikipedia.org

Neuronal nAChRs are critical for various brain functions, including memory and learning. mdpi.comnih.gov The most prevalent subtypes in the brain are the α4β2* and α7 nAChRs. scholarpedia.org Research indicates that N-methylation of anatoxin-a leads to reduced binding affinity for both α4β2* and α7 neuronal nAChR subtypes. mdpi.com

The α7 nAChR is a homopentameric receptor (composed of five identical α7 subunits) and is characterized by its high permeability to Ca2+ and rapid desensitization. mdpi.commdpi.com The α4β2* nAChRs are heteropentameric and exist in different stoichiometries, which affects their sensitivity to agonists. mdpi.com The α7 and α4β2 nAChR subtypes have been implicated in memory functions within the frontal cortex. nih.gov

At the neuromuscular junction, muscle-type nAChRs are responsible for mediating muscle contraction. wikipedia.org These receptors are pentameric, typically composed of two α subunits, and one each of β, γ, and δ subunits in embryonic muscle, with the γ subunit being replaced by an ε subunit in mature muscle. mdpi.com N-methylation of anatoxin-a has been shown to decrease its activity at muscle nAChRs. mdpi.com The binding of agonists like this compound to these receptors causes depolarization and can lead to muscle paralysis. ontosight.ai

The binding of an agonist to the nAChR triggers the opening of its associated ion channel, a process known as gating. mdpi.comscholarpedia.org This allows for the flow of cations across the cell membrane, altering the membrane potential. wikipedia.org The channel typically opens rapidly, within milliseconds, and remains open until the agonist dissociates. wikipedia.org

The conductance of the nAChR channel, which is a measure of its ability to allow ions to pass through, varies depending on the specific subunit composition and the permeant ion. wikipedia.org For nAChRs, conductance values generally range from 50 to 110 picosiemens (pS). wikipedia.org The flow of ions through the channel is also dependent on the membrane voltage. researchgate.net The gating process itself is influenced by the membrane potential, with depolarization generally increasing the probability of the channel being in an open state. researchgate.netelifesciences.org

Some compounds can act as allosteric modulators, binding to sites on the receptor distinct from the agonist binding site to alter channel function. mdpi.com For instance, certain positive allosteric modulators (PAMs) can cause desensitized receptors to revert to a prolonged open state when an agonist is bound. wikipedia.org

Receptor Subtype Selectivity and Specificity

Neuronal nAChR Subtype Characterization (e.g., α4β2*, α7)

Receptor Binding Kinetics and Thermodynamics

The binding affinity is determined by the free energy difference between the bound and unbound states. csmres.co.uk The on- and off-rates are influenced by the energy barrier of the transition state between these two states. csmres.co.uk Factors such as molecular size, conformational flexibility of both the ligand and the receptor, electrostatic interactions, and hydrophobic effects all play a role in determining the binding kinetics. csmres.co.uk

Computational methods, including molecular dynamics simulations, are increasingly used to study the mechanisms, thermodynamics, and kinetics of ligand binding in detail. frontiersin.org These approaches can help elucidate the pathways of ligand binding and the conformational changes that occur in the receptor upon binding. frontiersin.org Understanding these kinetic and thermodynamic parameters is crucial for comprehending the potency and duration of action of compounds like this compound.

Association and Dissociation Rate Constants (kon, koff)

The interaction between a ligand and its receptor is a dynamic process characterized by the rates of binding and unbinding. The association rate constant (kon) quantifies the speed at which the ligand binds to the receptor to form a complex, while the dissociation rate constant (koff) measures the rate at which this complex breaks apart. worktribe.comexcelleratebio.com Together, these constants define the kinetics of the ligand-receptor interaction.

Specific quantitative kon and koff values for this compound are not extensively documented in peer-reviewed literature. However, studies on the S- and R-epimers of N-methylanatoxinol, which are closely related analogs, provide valuable qualitative insights into their binding dynamics at the nicotinic acetylcholine receptor ion channel. Research using patch-clamp techniques has shown that the S-isomer of N-methylanatoxinol binds to and dissociates from the ion channel site of the nAChR more rapidly than the R-isomer. nih.gov This indicates that the S-isomer possesses both a higher association rate constant (kon) and a higher dissociation rate constant (koff) compared to its R-isomer counterpart.

Equilibrium Dissociation Constant (Kd) Determination

The equilibrium dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor. It is defined as the ratio of the koff to kon (koff/kon) and corresponds to the concentration of ligand at which 50% of the receptors are occupied at equilibrium. umich.edu A lower Kd value signifies a higher binding affinity. Kd is often determined through radioligand binding assays, which measure the displacement of a labeled ligand by the compound of interest.

For the analogs of this compound, biochemical studies reveal differences in their binding affinity for the nAChR ion channel. In competitive binding assays using [3H]perhydrohistrionicotoxin ([3H]H12HTX) to label the channel's allosteric site, the R-isomer of N-methylanatoxinol was found to be approximately four times more potent in causing inhibition of radioligand binding than the S-isomer in the absence of the agonist carbamylcholine. nih.gov This suggests the R-isomer has a significantly higher affinity (and thus a lower Kd) for this site. nih.gov

Furthermore, the presence of carbamylcholine, which binds to the agonist site on the receptor, enhances the affinity of the R-isomer of N-methylanatoxinol for the ion channel site, making its affinity much greater than that of the S-isomer. nih.gov This indicates a positive allosteric modulation between the agonist binding site and the ion channel binding site.

Table 1: Comparative Affinity of N-methylanatoxinol Isomers for the nAChR Ion Channel Site This table is based on qualitative and relative potency data. Specific Kd values are not provided in the source material.

| Compound | Relative Potency (Affinity) | Modulating Condition | Evidence |

|---|---|---|---|

| R-isomer of N-methylanatoxinol | Higher | Absence of Carbamylcholine | The R-isomer is ~4-fold more potent in inhibiting [3H]H12HTX binding than the S-isomer. nih.gov |

| S-isomer of N-methylanatoxinol | Lower | Absence of Carbamylcholine | |

| R-isomer of N-methylanatoxinol | Further Enhanced | Presence of Carbamylcholine | Affinity of the R-isomer is greatly enhanced compared to the S-isomer. nih.gov |

| S-isomer of N-methylanatoxinol | --- | Presence of Carbamylcholine |

Ligand-Receptor Residence Time Profiling

Ligand-receptor residence time is the average duration for which a single ligand molecule remains bound to its receptor target. It is the reciprocal of the dissociation rate constant (1/koff) and is a critical parameter in determining the duration of a drug's pharmacological effect. excelleratebio.com A slower dissociation rate (a smaller koff) results in a longer residence time.

Based on the kinetic data for N-methylanatoxinol isomers, their residence time profiles can be inferred. The S-isomer, which dissociates from the nAChR ion channel site more rapidly than the R-isomer, consequently has a shorter residence time. nih.gov In contrast, the R-isomer, with its slower koff, exhibits a longer residence time at the allosteric binding site within the ion channel. nih.gov This prolonged interaction could contribute to a more sustained channel blockade.

Allosteric Binding Site Identification and Characterization

An allosteric site is a location on a receptor that is distinct from the primary (orthosteric) agonist binding site. Ligands that bind to allosteric sites can modulate the receptor's function, either by enhancing or inhibiting its response to the primary agonist.

Studies on this compound and its analogs show that while anatoxin-a is a potent agonist at the primary nAChR binding site, these derivatives exhibit different properties. This compound itself acts as a weak agonist at low micromolar concentrations but functions as an ion channel blocker at higher concentrations. nih.gov This dual activity suggests an interaction with a secondary, allosteric site.

The N-methylanatoxinol isomers provide clearer evidence for allosteric binding. Unlike (+)-anatoxin-a, these isomers have a poor ability to inhibit the binding of α-bungarotoxin, a classic competitive antagonist of the agonist site. nih.gov However, they effectively produce a concentration-dependent blockade of the nicotinic acetylcholine receptor ion channel. nih.gov This action strongly indicates that they bind to a site within the ion channel pore, which is separate from the agonist recognition site at the extracellular interface. The semi-rigid structure of these compounds makes them particularly useful molecular probes for the characterization and description of these allosteric binding sites on the acetylcholine receptor. nih.gov

Neurophysiological Investigations of N Methylanatoxin

Electrophysiological Assessments

Electrophysiological studies are fundamental in elucidating the mechanisms by which neurotoxins affect the nervous system. For N-Methylanatoxin, these assessments have centered on its influence on neuronal and muscle cell electrical properties, particularly within cholinergic systems.

Specific studies detailing the direct effects of this compound on the resting or action potentials of in vitro neuronal membranes are not extensively documented in peer-reviewed literature. However, the action of its parent compound, anatoxin-a, is well-characterized. Anatoxin-a is a potent agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR), and its binding leads to an influx of cations, causing membrane depolarization. wikipedia.org This depolarization can be significant enough to trigger an action potential in neurons or muscle cells. wikipedia.org While this compound also interacts with nAChRs, its effects are less straightforward, involving both agonism and channel blockade, suggesting a more complex influence on membrane potential that warrants further direct investigation.

Patch-clamp electrophysiology has been a critical technique for understanding the interaction of this compound with cholinergic receptors at the single-channel level. nih.gov Studies using this method have revealed that this compound and its analogs, such as N-methylanatoxinol, function as antagonists or blockers of the nAChR ion channel, a stark contrast to the potent agonism of (+)-anatoxin-a. nih.govnih.gov

Research has shown that while (+)-anatoxin-a is a powerful agonist at nanomolar concentrations, this compound is effective as an agonist only at low micromolar concentrations. nih.gov At higher micromolar concentrations, it primarily exhibits ion channel blocking properties. nih.gov Single-channel recordings have demonstrated that these toxins can physically obstruct the ion channel, with specific voltage- and concentration-dependent kinetics. nih.govnih.gov For instance, isomers of the related compound N-methylanatoxinol were found to bind to and dissociate from the ion channel site at different rates and with varying voltage sensitivity. nih.gov This channel-blocking action is a primary effect for analogs with low agonist potency. nih.gov

| Compound | Primary Action | Effective Concentration (Agonist) | Effective Concentration (Blocker) |

| (+)-Anatoxin-a | Potent nAChR Agonist | Nanomolar (nM) | Micromolar (µM) |

| This compound (M-AnTX) | Low-potency Agonist / Channel Blocker | Micromolar (µM) | High Micromolar (µM) |

| (-)-Anatoxin-a | Low-potency Agonist / Channel Blocker | Micromolar (µM) | High Micromolar (µM) |

| N-methylanatoxinol | nAChR Channel Blocker | Poor / Ineffective | Significant at µM levels |

This table summarizes the comparative actions of anatoxin-a and its derivatives on the nicotinic acetylcholine receptor (nAChR) ion channel based on patch-clamp and biochemical studies. nih.govnih.gov

There is a lack of specific research employing Nerve Conduction Studies (NCS) to quantify the effects of this compound on parameters such as nerve conduction velocity or the amplitude of compound muscle action potentials (CMAP) in model systems. NCS are used to assess the function and integrity of peripheral nerves by measuring the speed and strength of electrical signals. chemrxiv.orgresearchgate.net While the parent compound anatoxin-a is known to cause neuromuscular blockade leading to respiratory paralysis, which is fundamentally a disruption of nerve signal transmission to muscle, detailed NCS data for this compound have not been published. wikipedia.orgnih.gov

Investigations using electroencephalography (EEG) to record and analyze brain wave patterns in research models following exposure to this compound are not present in the available scientific literature. EEG is a non-invasive method to measure the brain's electrical activity and is widely used to study the effects of neuroactive compounds. The central nervous system effects of this compound, therefore, remain uncharacterized by this technique.

Specific electromyography (EMG) studies on neuromuscular preparations to measure the electrical activity of muscles in response to nerve stimulation under the influence of this compound have not been reported. The effects of anatoxin-a, such as muscle fasciculations and paralysis, are phenomena that can be precisely measured with EMG. wikipedia.org Related research on N-methylanatoxinol isomers found they were unable to elicit contracture of frog rectus abdominis muscles, indicating a lack of potent agonist activity at the neuromuscular junction which would otherwise be detectable by EMG. nih.gov

Electroencephalography (EEG) in Research Models

Synaptic Transmission Modulation Studies

This compound modulates cholinergic synaptic transmission primarily by interacting with postsynaptic nicotinic acetylcholine receptors. Its action is distinct from classic agonists. Studies show that this compound acts as a weak partial agonist at the acetylcholine binding site but more significantly as a non-competitive antagonist by blocking the open ion channel. nih.gov

At low micromolar concentrations, this compound can weakly stimulate the nAChR, but at higher concentrations, its primary effect is to inhibit the flow of ions by physically occluding the channel pore. nih.gov This dualistic behavior—weak activation followed by blockade—can disrupt normal synaptic function. The blockade prevents the receptor from responding to the natural neurotransmitter, acetylcholine, effectively inhibiting neuromuscular and neuronal signaling. This mechanism contrasts with the parent compound, anatoxin-a, which causes persistent activation and desensitization of the receptor. The unique modulatory profile of this compound, characterized by low agonist potency and prominent ion channel blockade, makes it a subject of interest in pharmacological studies of the nAChR. nih.gov

Central and Peripheral Nervous System Interaction Research

The nervous system's hierarchical structure facilitates intricate communication between the central nervous system (CNS)—comprising the brain and spinal cord—and the peripheral nervous system (PNS), which connects the CNS to the rest of the body. nih.gov This bidirectional relationship is fundamental for controlling everything from voluntary muscle movements to autonomic responses. nih.govnih.gov Neurotoxins can interfere with this communication at various levels, and the investigation of compounds like this compound sheds light on specific mechanisms within this complex network.

The primary molecular target for this compound is the nicotinic acetylcholine receptor (nAChR). nih.govnih.gov These receptors are critical ligand-gated ion channels that are present throughout the nervous system. In the CNS, they are involved in cognitive functions, while in the PNS, they are famously located at the neuromuscular junction (NMJ), the chemical synapse where motor neurons transmit signals to muscle fibers, causing contraction. The action of this compound at these receptors, particularly in the periphery, has been a key area of research.

Investigations into the effects of this compound reveal a distinct pharmacological profile compared to its well-known parent compound, (+)-anatoxin-a. While (+)-anatoxin-a is a potent agonist at nAChRs, this compound demonstrates low agonist efficacy. nih.gov Instead, its primary action is the blockade of the nAChR ion channel. nih.gov This blocking action is both concentration- and voltage-dependent. nih.gov Studies using single-channel recordings have shown that at micromolar concentrations, this compound inhibits the flow of ions through the channel, a property that may be shared among many anatoxin-a analogs, especially those with lower agonist potency. nih.gov

Further research into related analogs, such as the S- and R-epimers of N-methylanatoxinol, corroborates this channel-blocking activity. Both isomers exhibit a poor ability to activate the acetylcholine channels but effectively block them in a concentration-dependent manner. Notably, the R-isomer was found to be approximately four times more potent at blocking the ion channel than the S-isomer, highlighting stereospecificity in its antagonistic action. The S-isomer was observed to bind and dissociate from the ion channel site more rapidly and with greater sensitivity to voltage changes than the R-isomer.

Interactive Table: Pharmacological Actions of this compound and Analogs at the Nicotinic Acetylcholine Receptor

| Compound | Primary Action at nAChR | Agonist Potency | Ion Channel Blockade | Key Research Finding |

| (+)-Anatoxin-a | Agonist | High (effective at nanomolar concentrations) | Present at high micromolar concentrations | Potent activator of nAChRs leading to neuromuscular depolarization. nih.gov |

| This compound (M-AnTX) | Ion Channel Blocker | Low (effective at low micromolar concentrations) | Primary effect at micromolar concentrations | Exhibits ion channel blocking properties that are concentration- and voltage-dependent. nih.gov |

| S-isomer of N-methylanatoxinol | Ion Channel Blocker | Poor | Significant | Binds and dissociates from the ion channel more rapidly and with greater voltage sensitivity than the R-isomer. |

| R-isomer of N-methylanatoxinol | Ion Channel Blocker | Poor | Significant (approx. 4x more potent than S-isomer) | Affinity for the ion channel site is enhanced in the presence of an agonist like carbamylcholine. |

The interaction of this compound with the central nervous system is less defined and is largely contingent on its ability to cross the blood-brain barrier (BBB). The BBB is a highly selective border of endothelial cells that protects the brain by regulating the passage of substances from the circulatory system into the CNS. While small, hydrophobic molecules can often pass through, the transit of other molecules is tightly controlled. Research on other N-methylated compounds has shown varied results regarding BBB penetration. For instance, the neurotoxin β-N-methylamino-L-alanine (BMAA) has been shown to be transported into the brain by a neutral amino acid carrier. Conversely, some N-methylated drugs are designed specifically to limit CNS entry and act peripherally. There is a lack of specific research data confirming whether this compound crosses the blood-brain barrier. Therefore, while its effects on peripheral nAChRs are well-documented, its direct impact on central nAChRs in a living system remains an area requiring further investigation.

Structure Activity Relationship Sar Studies of N Methylanatoxin and Its Analogs

Influence of N-Methylation on Nicotinic Activity

The addition of a methyl group to the nitrogen atom of anatoxin-a, forming N-methylanatoxin, consistently leads to a significant decrease in nicotinic activity. nih.govresearchgate.net This reduction in potency has been observed across various nAChR subtypes, including muscle-type, α4β2*, and α7 neuronal nAChRs. nih.govresearchgate.net This is a noteworthy finding, as N-methylation of other nicotinic agonists, such as nicotine (B1678760) and ferruginine, can enhance activity. nih.govresearchgate.net

The diminished activity of this compound is thought to be due to steric hindrance. The increased bulk from the methyl group on the homotropane skeleton may limit the ligand's ability to orient itself correctly within the receptor's binding site. nih.govresearchgate.net While the pKa of anatoxin-a is 9.4, ensuring it is over 99% protonated at physiological pH, the addition of the methyl group appears to disrupt the optimal interaction with the receptor. nih.govresearchgate.net

The following table summarizes the binding affinities of anatoxin-a and some of its derivatives, highlighting the effect of N-methylation.

| Compound | Ki (nM) for α4β2* nAChR |

| (+)-Anatoxin-a | 0.34 researchgate.net |

| (-)-Anatoxin-a | 390 researchgate.net |

| This compound-a | Significantly reduced affinity nih.govresearchgate.net |

| Homoanatoxin (B127484) | 7.5 nih.gov |

| N-Methylhomoanatoxin | Reduced affinity compared to homoanatoxin nih.gov |

Stereochemical Determinants of Biological Activity

The stereochemistry of anatoxin analogs plays a critical role in their biological activity. The naturally occurring (+)-enantiomer of anatoxin-a is a potent agonist at nAChRs. epa.gov In contrast, its synthetic (-)-enantiomer is significantly less active, indicating a high degree of stereoselectivity at the receptor binding site. researchgate.net This enantiospecific profile is significant when compared to other nicotinic agonists like epibatidine, where both enantiomers are nearly equipotent. nih.gov

Further illustrating the importance of stereochemistry, the N-methylanatoxinol isomers (R- and S-epimers) exhibit different properties. nih.gov Unlike the parent agonist (+)-anatoxin-a, both N-methylanatoxinol isomers show poor ability to activate acetylcholine (B1216132) channels. nih.gov Instead, they act as blockers of the nicotinic acetylcholine receptor ion channel. nih.gov The R-isomer was found to be more potent in inhibiting the binding of [3H]H12HTX, a marker for the ion channel, than the S-isomer. nih.gov The binding affinity of the R-isomer was further enhanced in the presence of carbamylcholine. nih.gov The S-isomer, however, binds and dissociates from the ion channel site more rapidly and with greater voltage sensitivity than the R-isomer. nih.gov

Homotropane Scaffold Modifications and Derivatives

Modifications to the homotropane scaffold of anatoxin-a have been a key strategy in SAR studies to explore the chemical and spatial requirements for nAChR binding and activation. nih.gov The homotropane skeleton provides a semi-rigid template that, combined with a flexible side chain, allows for probing receptor interactions. nih.gov

Several synthetic modifications have been explored:

Reduction of the C(2)-C(3) double bond: This modification leads to two diastereomers of dihydroanatoxin-a, allowing for the investigation of the spatial arrangement of the pharmacophore elements. nih.gov

Reduction of the C(10) carbonyl group: This results in diastereomeric secondary alcohols (10R and 10S), providing further insight into the role of this functional group. nih.gov

Homoanatoxin: This analog, with an additional methylene (B1212753) group, retains high potency, with Ki values of 7.5 nM and 1.1 μM for α4β2 and α7 nAChRs, respectively. nih.gov However, similar to anatoxin-a, the N-methylated version of homoanatoxin shows reduced activity. nih.gov

Isoxazole (B147169) Analogs: Replacing the acetyl group of anatoxin-a with an isoxazole ring resulted in derivatives with micromolar binding affinity for α1, α7, and α3β4 receptor subtypes. researchgate.net However, bulkier substitutions on the isoxazole ring were detrimental to activity. researchgate.net

These studies highlight the sensitivity of the nAChR to even minor structural changes in the homotropane scaffold.

Pharmacophore Model Development and Refinement for nAChRs

Pharmacophore models for nAChRs aim to define the essential structural features required for a ligand to interact with the receptor. nih.gov Early models, like the one proposed by Beers and Reich in 1970, identified two key elements: a cationic center (protonated amine) and a hydrogen bond acceptor (like the carbonyl oxygen of anatoxin-a). nih.govresearchgate.net

Later, more refined models, such as the vector-based Novo Nordisk model (1999-2001), were developed using a diverse set of agonists. nih.govresearchgate.net This model defines three points:

Point a: The cationic nitrogen center.

Point b: A heteroatom (N or O) that acts as a hydrogen bond acceptor.

Point c: The center of a heteroaromatic ring or a C=O group. nih.govresearchgate.net

The development of various anatoxin-a derivatives has been instrumental in refining these pharmacophore models, particularly for discriminating between different nAChR subtypes. nih.gov It is important to note that these models are primarily based on binding data and may not fully describe the requirements for agonist efficacy. nih.gov

Computational Approaches to SAR

Computational methods have become increasingly valuable in the study of SAR, providing insights that complement experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netscribd.com This approach uses molecular descriptors, which are numerical representations of various molecular properties, to predict the activity of new or untested compounds. mdpi.com For anatoxin and its analogs, QSAR models can help to identify the key structural features that govern their potency and selectivity for different nAChR subtypes. nih.gov The development of robust QSAR models relies on high-quality biological data and appropriate statistical validation to ensure their predictive power. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze the interaction between a ligand and its receptor at the atomic level. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. youtube.com For this compound and its analogs, docking studies can help to rationalize the observed SAR by revealing how different structural modifications affect the binding mode and interactions with key amino acid residues in the nAChR binding site. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, showing how it behaves over time. youtube.comyoutube.com This can reveal important information about the stability of the binding interaction and the conformational changes that occur upon ligand binding. nih.gov For this compound, MD simulations could elucidate how the addition of the methyl group alters the dynamics of the complex and ultimately leads to reduced nicotinic activity. nih.gov

These computational approaches, in conjunction with experimental data, provide a comprehensive understanding of the SAR of this compound and its analogs, guiding the design of new and more selective nAChR ligands.

Analytical Methodologies for N Methylanatoxin Detection and Quantification

Chromatographic Separation Techniques

Chromatography is essential for isolating N-Methylanatoxin from complex sample matrices prior to detection. The choice of chromatographic technique depends on the polarity of the analyte and the sample composition.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a liquid sample. researchgate.netuoguelph.cahelmholtz-munich.de The principle involves injecting a sample into a column containing a stationary phase, through which a liquid mobile phase is pumped at high pressure. researchgate.net The separation is based on the differential interactions of the analyte with the stationary and mobile phases. researchgate.net For compounds like anatoxins, HPLC methods are crucial for achieving separation from interfering substances present in environmental or biological samples. nih.govniscpr.res.in

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly effective for separating highly polar and hydrophilic compounds. mdpi.comeuropa.eu This technique uses a polar stationary phase (like silica (B1680970) or amide-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile, and a smaller amount of aqueous buffer. mdpi.comchromatographyonline.com

In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase, and analytes partition between this layer and the bulk mobile phase. mdpi.com More polar analytes are more strongly retained. mdpi.com This technique is highly advantageous for the analysis of this compound and anatoxin-a, as these polar alkaloids are often poorly retained in reversed-phase chromatography. mdpi.commtc-usa.com A key benefit of HILIC is its ability to separate anatoxin-a from the isobaric amino acid phenylalanine, which can cause significant interference in mass spectrometric analysis. mdpi.comnih.gov HILIC methods are highly compatible with mass spectrometry due to the high organic content of the mobile phase, which enhances electrospray ionization efficiency. mdpi.comresearchgate.net

Table 1: Example HILIC Method Parameters for Anatoxin Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | TSKgel amide-80 | nih.gov |

| Column | SeQuant ZIC-HILIC | nih.govugr.es |

| Mobile Phase | Acetonitrile/Water with formic acid or ammonium (B1175870) formate | mtc-usa.comugr.es |

| Gradient | Gradient elution, starting with high organic content | mtc-usa.com |

| Detection | Mass Spectrometry (MS) | mdpi.comnih.govnih.gov |

Reversed-Phase Liquid Chromatography (RPLC), often utilizing a nonpolar stationary phase like C18, is the most common mode of HPLC. nih.goveuropa.eu The separation is based on hydrophobic interactions, where nonpolar analytes are retained longer. europa.eu For polar compounds like this compound, retention on a standard RPLC column can be challenging. mtc-usa.com

To overcome this, several strategies are employed. One common approach is ion-pair RPLC, where an ion-pairing reagent, such as sodium dodecyl sulfate (B86663), is added to the mobile phase. psu.edursc.org This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on the nonpolar stationary phase. psu.edu Adjusting the mobile phase pH can also enhance retention by suppressing the ionization of the secondary amine in the anatoxin structure, making it less polar. niscpr.res.in RPLC methods have been successfully used for the determination of anatoxin-a in various samples, often coupled with UV detection or mass spectrometry. psu.edursc.org

Table 2: Example RPLC Method Parameters for Anatoxin Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Base-deactivated C18 | psu.edursc.org |

| Column | Novapak C18 | niscpr.res.in |

| Mobile Phase | Acetonitrile/phosphate buffer (pH 3) with sodium dodecyl sulfate (SDS) | psu.edursc.org |

| Mobile Phase | Methanol/water with trifluoroacetic acid (TFA) | niscpr.res.in |

| Detection | UV (227 nm) or Mass Spectrometry (MS) | niscpr.res.inpsu.edu |

Hydrophilic Interaction Liquid Chromatography (HILIC)

Mass Spectrometric Identification and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and selective, making it the preferred method for the confirmation and quantification of trace-level toxins like this compound. wikipedia.org

The coupling of liquid chromatography with mass spectrometry (LC-MS) is the most powerful and widely used tool for the analysis of anatoxins. nih.govwikipedia.orgresearchgate.net This technique combines the separation power of LC with the sensitive and selective detection capabilities of MS. wikipedia.org Following chromatographic separation, the analyte is ionized, typically using an electrospray ionization (ESI) source, before entering the mass analyzer. wikipedia.org

For enhanced specificity and quantitative accuracy, tandem mass spectrometry (LC-MS/MS) is frequently employed. epa.govmdpi.com In this setup, a specific precursor ion of the target analyte is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and chemical interference, leading to very low detection limits. nih.gov LC-MS/MS is the basis for official regulatory methods, such as EPA Method 545 for anatoxin-a in drinking water. acs.org Both HILIC-MS/MS and RPLC-MS/MS methods are extensively documented for the analysis of anatoxin-a and its analogues. nih.govnih.govnih.gov

Table 3: Common LC-MS/MS Transitions for Anatoxin-a

| Precursor Ion (m/z) | Product Ions (m/z) | Reference |

|---|---|---|

| 166.1 | 149.1, 131.1, 91.1 | nih.gov |

Note: The specific transitions for this compound would differ based on its higher molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation features of gas chromatography with the detection power of mass spectrometry. mtc-usa.com It is highly effective for volatile and semi-volatile compounds. nih.gov However, this compound, like its parent compound, is a non-volatile polar molecule. Therefore, a chemical derivatization step is mandatory to increase its volatility and thermal stability for GC analysis. acs.orgnih.govjfda-online.com

Common derivatization procedures involve converting the secondary amine group into a less polar, more volatile derivative. psu.eduacs.org Acylation, using reagents like acetic anhydride (B1165640) to form the N-acetyl derivative, or alkylation are typical approaches. psu.eduacs.org For instance, N-butyl-anatoxin-a has been analyzed by GC-MS. psu.edu While GC-MS offers high chromatographic resolution and established mass spectral libraries, the required derivatization adds complexity and potential for variability in the sample preparation process. nih.govnih.gov

Table 4: Example GC-MS Method Parameters for Anatoxin-a

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization | N-acetylation or N-alkylation (e.g., N-butylation) | psu.eduacs.org |

| Derivatization | With hexylchloroformate | nih.gov |

| Separation | Capillary GC column | nih.gov |

| Detection | Mass Spectrometry (Selected Ion Monitoring - SIM) | nih.gov |

| Quantification Ion | m/z 164 (for derivative) | nih.gov |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.orgsolubilityofthings.com This method is particularly well-suited for the analysis of charged molecules, such as the secondary amine alkaloid this compound. nih.gov The fundamental principle of CE involves the separation of ions in a narrow fused-silica capillary under the influence of a high electric field. wikipedia.org Analytes migrate through the capillary at different velocities based on their charge-to-size ratio, allowing for effective separation. wikipedia.org The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing molecular weight information and structural data. wikipedia.org

While specific, validated CE-MS methods dedicated exclusively to the detection and quantification of this compound are not extensively documented in peer-reviewed literature, the technique's general applicability for small, charged metabolites is well-established. nih.gov The analysis of the parent compound, anatoxin-a, and other cyanotoxins has been performed using various methods, including CE-MS, suggesting the high potential for adapting these methods for this compound. nih.gov

A typical CE-MS setup for a small molecule like this compound would involve:

Sample Injection: Introducing a small volume of the sample extract (often in nanoliters) into the capillary via hydrodynamic or electrokinetic injection. wikipedia.org

Separation: Applying a high voltage across the capillary, which is filled with a background electrolyte (BGE). The composition and pH of the BGE are optimized to achieve the best separation. For a basic compound like this compound, which is protonated at physiological pH, a low-pH BGE is often used. nih.govmdpi.com

Interfacing: Coupling the end of the CE capillary to the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common interface for CE-MS, as it efficiently ionizes analytes from a liquid phase into the gas phase. wikipedia.org

Detection: Analyzing the ions with a mass analyzer, such as a time-of-flight (TOF) or quadrupole instrument, which offers high mass accuracy and sensitivity. ubc.ca

The development of a robust CE-MS method for this compound would require careful optimization of separation and detection parameters. However, the high resolving power and minimal sample consumption make CE-MS a promising platform for its analysis in complex matrices. wikipedia.org

Environmental Distribution and Ecological Impact of N Methylanatoxin

Occurrence and Spatiotemporal Distribution in Aquatic Ecosystems

Specific data on the occurrence and spatiotemporal distribution of N-Methylanatoxin are not extensively documented. However, its presence can be inferred from the distribution of cyanobacteria known to produce its parent compound, anatoxin-a. Genera such as Anabaena and Planktothrix are recognized producers of anatoxins and are found in freshwater ecosystems globally. fishersci.at Therefore, this compound is likely present in lakes, rivers, and reservoirs that experience blooms of these cyanobacteria. periodic-table.io

The distribution of these toxins is not uniform, varying both spatially and temporally. idrblab.netnih.gov Concentrations are expected to be highest during bloom events, which typically occur in warmer months. nih.gov The occurrence can be patchy, with higher concentrations localized in areas where blooms accumulate, such as along shorelines. Factors influencing distribution include water flow, depth, and wind patterns. idrblab.netguidetopharmacology.org Studies on dissolved inorganic nitrogen, for instance, show significant seasonal and spatial variations in aquatic systems, with higher concentrations often found in autumn compared to spring and in areas impacted by human activities or specific water exchange patterns. guidetoimmunopharmacology.org A similar variability would be expected for this compound.

Cyanobacterial Bloom Dynamics and Toxin Production

The production of this compound is a direct consequence of cyanobacterial blooms, often referred to as harmful algal blooms (HABs). metabolomicsworkbench.org These blooms are massive growths of cyanobacteria fueled by a combination of environmental factors. Key drivers include:

Nutrient Enrichment (Eutrophication): High levels of nutrients, particularly nitrogen and phosphorus from agricultural runoff and wastewater discharge, are a primary cause of cyanobacterial proliferation. nih.govnih.govnih.govnih.gov

Water Temperature: Many cyanobacterial species that form blooms thrive in warmer water, with climate change being a potential catalyst for the global expansion and increased frequency of these events. nih.govnih.govcommunityscience.org

Light Availability: As photosynthetic organisms, cyanobacteria require ample light for growth. nih.gov

Water Column Stability: Slow-moving or stratified water bodies provide a stable environment conducive to bloom formation. nih.gov

This compound, like other cyanotoxins, is produced and primarily stored within the cyanobacterial cells (intracellularly). periodic-table.io The significant release of the toxin into the surrounding water occurs predominantly during the senescence and death of the bloom, when the cells rupture (lyse). periodic-table.io While the precise environmental cues that trigger the synthesis of this compound are not well-defined, they are likely similar to those influencing other cyanotoxins, involving a complex interplay of nutrient availability, light intensity, temperature, and oxidative stress. nih.gov

Environmental Fate and Transport Mechanisms

The fate and transport of a chemical in the environment describe its movement and transformation. metabolomicsworkbench.org As a bicyclic alkaloid with a methylated nitrogen atom, this compound is a heterocyclic compound with high water solubility. fishersci.atinformaticsjournals.co.in This property dictates its behavior in aquatic systems.

Transport: Once released from cyanobacterial cells into the water column, this compound's primary transport mechanisms are advection (movement with the flow of water) and diffusion (movement from areas of high to low concentration). wikipedia.org This means the toxin can be carried downstream from a bloom, affecting areas distant from the initial source. Its high solubility ensures it remains in the dissolved phase, facilitating its movement within groundwater and surface water systems. informaticsjournals.co.inwikipedia.org

Fate (Persistence and Degradation): The persistence of this compound in the environment is determined by how quickly it is removed or broken down. Environmental degradation can occur through several processes, including biodegradation by aquatic microorganisms and chemical degradation (e.g., hydrolysis). uni.lu The specific rates and pathways for this compound degradation are not well-documented, but like other organic contaminants, its persistence will be influenced by factors such as sunlight (photolysis), temperature, pH, and the presence of specific microbial communities. uni.luwikipedia.orgnih.gov

Ecological Consequences and Community-Level Perturbations

The introduction of this compound into aquatic ecosystems can lead to severe ecological consequences, stemming from both its direct toxicity and the indirect effects of the blooms that produce it.

Direct Toxic Effects: this compound is a potent neurotoxin that functions as a nicotinic acetylcholine (B1216132) receptor agonist. fishersci.at This mechanism involves mimicking the neurotransmitter acetylcholine, causing persistent stimulation of muscles, which leads to paralysis and, ultimately, death from respiratory failure in susceptible organisms. fishersci.atamericanelements.comcenmed.com This high toxicity poses a significant threat to a wide range of aquatic life, including zooplankton, invertebrates, and fish, which possess these neural receptors. wikipedia.org

Indirect Effects and Community Perturbations: The cyanobacterial blooms that produce this compound cause profound disturbances at the community and ecosystem levels:

Hypoxia and Anoxia: When the massive biomass of a cyanobacterial bloom dies and decomposes, the process consumes large amounts of dissolved oxygen in the water. nih.gov This can lead to low-oxygen (hypoxia) or no-oxygen (anoxia) conditions, resulting in extensive fish kills and the death of other oxygen-dependent aquatic organisms.

Food Web Disruption: Bloom-forming cyanobacteria can outcompete more beneficial types of algae and phytoplankton, which form the base of the aquatic food web. nih.gov This shift in the primary producer community can disrupt the entire food web, affecting organisms at higher trophic levels that depend on specific types of algae for food.

Biotransformation and Environmental Degradation Pathways of N Methylanatoxin

Microbial Degradation Processes in Aquatic and Terrestrial Environments

Currently, there is a lack of specific studies on the microbial degradation of N-Methylanatoxin in either aquatic or terrestrial environments. Generally, microbial communities, including bacteria and fungi, are known to degrade a wide range of organic pollutants. researchgate.nettaylorfrancis.com In aquatic systems, microorganisms play a crucial role in the breakdown of organic compounds, a process influenced by factors such as nutrient availability and the presence of microbial populations adapted to the contaminant. taylorfrancis.comscitechnol.com Similarly, in terrestrial environments, soil microbes are key to the decomposition of organic pollutants. mdpi.comazolifesciences.com The structure of this compound, a bicyclic amine alkaloid, suggests it could be susceptible to microbial action. Bacteria such as Pseudomonas, Alcaligenes, and Bacillus are known to degrade various complex organic molecules, including those containing nitrogen. mdpi.comresearchgate.net However, without specific studies, the exact microbial species and the efficiency of degradation for this compound remain unknown.

Enzymatic Biotransformation Mechanisms

The enzymatic biotransformation of this compound has not been specifically elucidated in published research. In general, xenobiotics are metabolized in organisms through Phase I and Phase II enzymatic reactions. nih.govopenaccessjournals.com Phase I reactions, often catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups through processes like oxidation, reduction, or hydrolysis. mdpi.comwikipedia.orgmdpi.com For a compound like this compound, N-dealkylation, specifically N-demethylation, is a plausible Phase I metabolic pathway catalyzed by CYP enzymes. ku.edunih.gov This would convert this compound back to anatoxin-a. The specific CYP isoforms involved in the metabolism of N-alkylnitrosamines have been shown to depend on the size of the alkyl group, with CYP2E1, CYP2A6, and CYP1A1 being primary contributors for smaller alkyl chains. nih.govnih.gov

Phase II reactions involve the conjugation of the modified compound with endogenous molecules to increase water solubility and facilitate excretion. nih.gov However, without identified Phase I metabolites of this compound, the specific Phase II conjugation reactions are purely speculative.

Photodegradation Pathways and Kinetics

Specific studies on the photodegradation pathways and kinetics of this compound are not available. Photodegradation is a significant process for the removal of organic contaminants in sunlit aquatic environments. nih.govnih.gov The rate and products of direct photolysis depend on the compound's ability to absorb light and undergo transformation. nih.gov The kinetics of photodegradation often follow first-order or pseudo-first-order models, where the rate is influenced by factors such as light intensity, pH, and the presence of other substances in the water. mdpi.comjmaterenvironsci.comnih.govresearchgate.netmdpi.com For related compounds like anatoxin-a, photodegradation is known to occur, leading to less toxic products. It is expected that this compound would also be susceptible to photolysis, but the specific products and the rate of degradation have not been documented.

Chemical Degradation in Water Treatment Processes

There is a lack of specific data on the chemical degradation of this compound during conventional and advanced water treatment processes. Common chemical disinfectants and oxidants used in water treatment, such as chlorine and ozone, are effective in degrading a wide range of organic micropollutants. nih.gov

Ozonation, an advanced oxidation process, has been shown to rapidly degrade various toxins and pharmaceuticals. nih.govnih.gov The reaction with ozone can lead to the transformation of the parent compound into various byproducts. nih.gov Chlorination is another common disinfection method that can oxidize and remove certain organic compounds. sydneywater.com.aumdpi.comfluencecorp.comnih.gov The efficiency of these processes for this compound has not been reported. It is plausible that both ozonation and chlorination would transform this compound, but the reaction kinetics and the identity of the resulting degradation products are unknown.

Identification of Environmental Transformation Products

There are no published studies that have identified the specific environmental transformation products of this compound. The degradation of organic contaminants in the environment can lead to the formation of various transformation products (TPs), which may have different chemical properties and toxicities than the parent compound. acs.orgnih.govasianjab.comnih.gov Identifying these TPs is crucial for a comprehensive environmental risk assessment. acs.org Given the potential for microbial degradation, enzymatic biotransformation, and photodegradation, it is likely that this compound transforms in the environment. However, without experimental data, the structures of these potential TPs remain unknown.

Q & A

Q. How can researchers mitigate bias when interpreting conflicting bioactivity data for this compound?

- Methodological Answer : Implement blinding during data collection/analysis phases. Use independent third-party validation for high-stakes findings (e.g., therapeutic potential). Disclose funding sources and conflicts of interest in author declarations. Apply the TRIZ contradiction analysis model to systematically address methodological conflicts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.